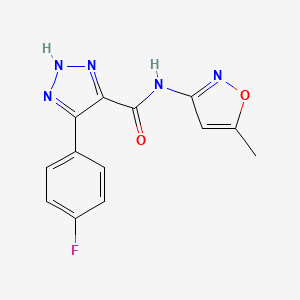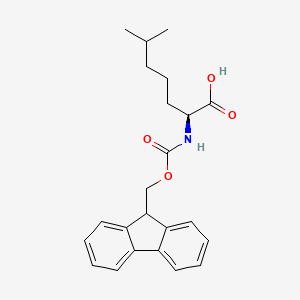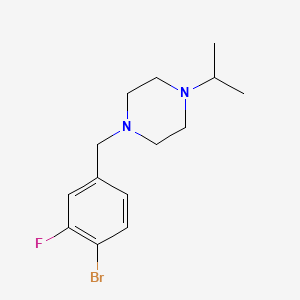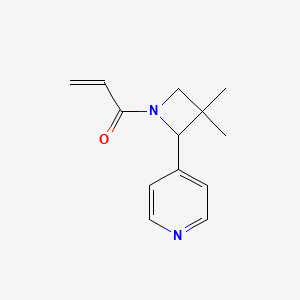
4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide" is a molecule that likely contains several functional groups, including a fluorophenyl ring, a methylisoxazole, and a triazole carboxamide. These types of structures are often explored for their potential biological activities, such as antitumor or antimicrobial properties.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex due to the need for regioselective introduction of the fluorine atom. For instance, the synthesis of fluorinated benzothiazoles involves a Jacobsen cyclization and modifications to obtain pure samples of target compounds . Similarly, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative with a fluorophenyl group was achieved through condensation reactions and saponification . These methods could potentially be adapted for the synthesis of the compound , considering the presence of the fluorophenyl moiety.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined using crystallography, as seen in the studies of fluorinated pyrazolo[1,5-a]pyrimidine and indazole derivatives . These structures can provide insights into the conformation and potential reactive sites of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. For example, a benzotriazole derivative was synthesized and its chemical behavior was evaluated through common reactions . The presence of a triazole ring in the compound of interest suggests that similar reactions could be applicable for its functionalization or for probing its chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of fluorine atoms can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence its biological activity . The antimicrobial activity of triazole derivatives has been demonstrated, suggesting that the compound may also possess such properties .
Wissenschaftliche Forschungsanwendungen
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of heterocyclic compounds through catalyst- and solvent-free conditions has been developed. This methodology, which utilizes microwave-assisted Fries rearrangement, highlights the importance of heterocyclic amides as intermediates in the preparation of complex structures, showcasing the potential utility of similar compounds in synthetic organic chemistry (Moreno-Fuquen et al., 2019).
Synthesis and Characterization of Research Chemicals
The synthesis and analytical characterization of novel compounds with potential as research chemicals have been reported. Such studies underline the importance of correct identification and characterization for the advancement of scientific knowledge and potential therapeutic applications (McLaughlin et al., 2016).
Antitumor Activity
Research into fluorinated benzothiazoles has shown potent cytotoxicity in vitro against certain cancer cell lines, indicating the significance of structural modifications for enhancing biological activity. These findings suggest the relevance of exploring similar compounds for antitumor applications (Hutchinson et al., 2001).
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c1-7-6-10(18-21-7)15-13(20)12-11(16-19-17-12)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBWOJWCWXBBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NNN=C2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-1H-1,2,3-triazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2531325.png)



![Ethyl 4-[4-(Benzyloxy)phenyl]-3-oxobutyrate](/img/structure/B2531334.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)


![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)